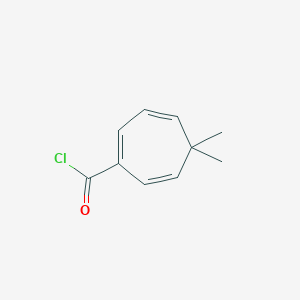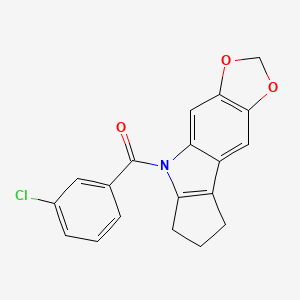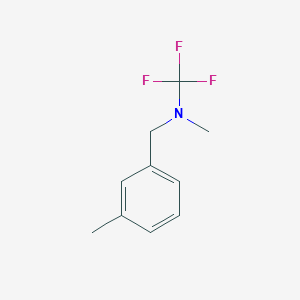
7-Butyl-1,3-benzothiazol-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Butyl-1,3-benzothiazol-6-amine is a chemical compound with the molecular formula C11H14N2S. It belongs to the benzothiazole family, which is known for its diverse biological and industrial applications. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of the butyl group at the 7th position and the amine group at the 6th position makes this compound unique and potentially useful in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyl-1,3-benzothiazol-6-amine can be achieved through several methods. One common approach involves the condensation of 2-aminobenzenethiol with butyl aldehyde under acidic conditions. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminobenzenethiol reacts with butyl aldehyde in the presence of an acid catalyst (e.g., hydrochloric acid) to form an intermediate Schiff base.
Cyclization: The intermediate undergoes cyclization to form the benzothiazole ring.
Amine Introduction: The amine group is introduced at the 6th position through a substitution reaction with an appropriate amine source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
7-Butyl-1,3-benzothiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Alkylated, acylated, or sulfonated derivatives.
Applications De Recherche Scientifique
7-Butyl-1,3-benzothiazol-6-amine has several scientific research applications:
Biology: Investigated for its antimicrobial and antifungal properties. It can be used in the development of new antibiotics and antifungal agents.
Medicine: Explored for its potential as an anticancer agent. Benzothiazole derivatives have shown promise in inhibiting cancer cell growth.
Industry: Utilized in the production of dyes, pigments, and fluorescent materials.
Mécanisme D'action
The mechanism of action of 7-Butyl-1,3-benzothiazol-6-amine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as an antimicrobial agent, it may inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death. In cancer research, it may interfere with signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Lacks the butyl group and has different biological activities.
6-Methyl-1,3-benzothiazol-2-amine: Contains a methyl group instead of a butyl group, leading to different chemical properties.
2-Phenylbenzothiazole: Contains a phenyl group, which significantly alters its chemical behavior and applications.
Uniqueness
7-Butyl-1,3-benzothiazol-6-amine is unique due to the presence of the butyl group at the 7th position and the amine group at the 6th position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
67219-66-3 |
|---|---|
Formule moléculaire |
C11H14N2S |
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
7-butyl-1,3-benzothiazol-6-amine |
InChI |
InChI=1S/C11H14N2S/c1-2-3-4-8-9(12)5-6-10-11(8)14-7-13-10/h5-7H,2-4,12H2,1H3 |
Clé InChI |
VFGNWEPAUPPAIT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C(C=CC2=C1SC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


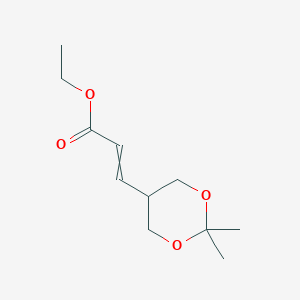

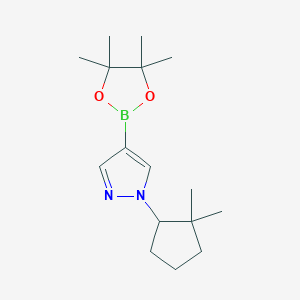
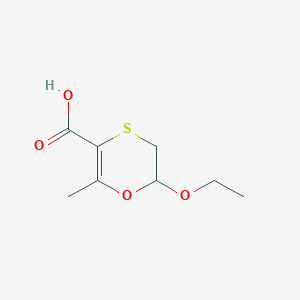
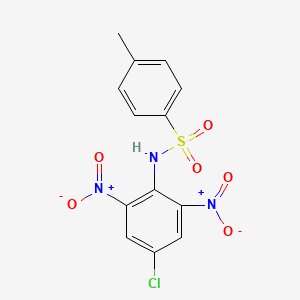
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol](/img/structure/B13963507.png)
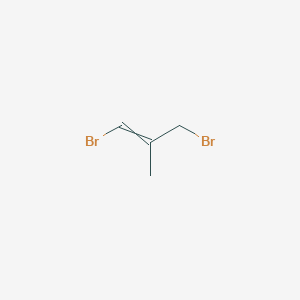
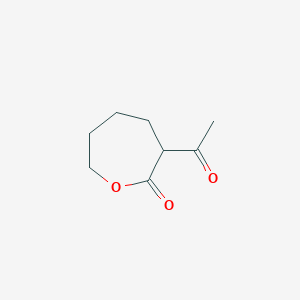
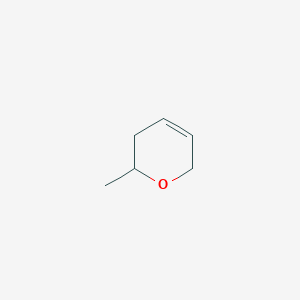
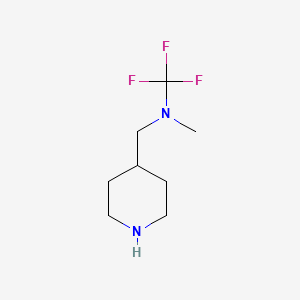
![2-(2-Chloroacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13963544.png)
